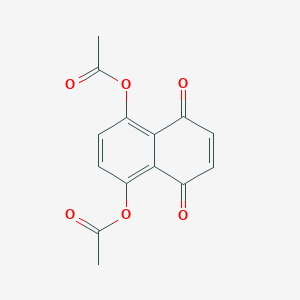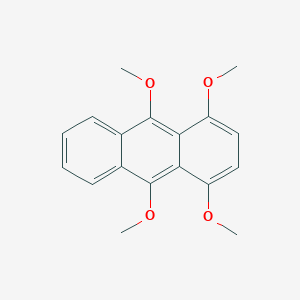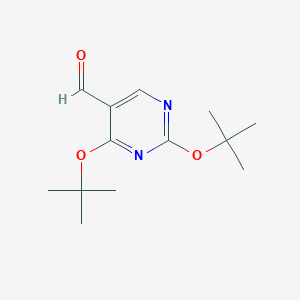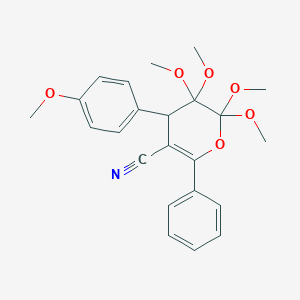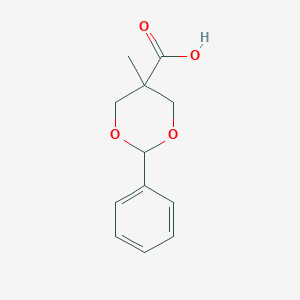
Ácido 5-metil-2-fenil-1,3-dioxano-5-carboxílico
Descripción general
Descripción
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is an organic compound with the molecular formula C12H14O4 It is a member of the dioxane family, characterized by a dioxane ring structure with a carboxylic acid functional group
Aplicaciones Científicas De Investigación
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a reactive intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including insecticidal properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of anti-foaming agents and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid can be synthesized through the reaction of 2,2-bis(hydroxymethyl)propionic acid with benzaldehyde in the presence of p-toluene sulfonic acid as a catalyst. The reaction is typically carried out in a solvent mixture of cyclohexane and N,N-dimethylformamide at 373 K for four hours. After the reaction, sodium bicarbonate is added to neutralize the mixture, and the product is isolated by recrystallization from ethyl acetate .
Industrial Production Methods
While specific industrial production methods for 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for larger-scale production. This may include the use of continuous flow reactors and automated systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The dioxane ring structure may also play a role in its biological effects, potentially interacting with enzymes or receptors involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane-5-carboxylic acid derivatives: Compounds with similar dioxane ring structures and carboxylic acid groups.
Phenyl-substituted dioxanes: Compounds with phenyl groups attached to the dioxane ring.
Uniqueness
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a phenyl group on the dioxane ring differentiates it from other dioxane derivatives, potentially leading to unique reactivity and applications .
Propiedades
IUPAC Name |
5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(11(13)14)7-15-10(16-8-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSCTZOPHREENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351608 | |
| Record name | 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207850-04-2 | |
| Record name | 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid crystallizes in the monoclinic crystal system with the space group C2/c. The unit cell dimensions are a = 32.6674(8) Å, b = 6.0061(2) Å, c = 23.2786(6) Å, and the angles are α = 90°, β = 103.368(2)°, γ = 90°. The unit cell volume is 4443.6(2) Å3, and it contains 16 molecules (Z = 16) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


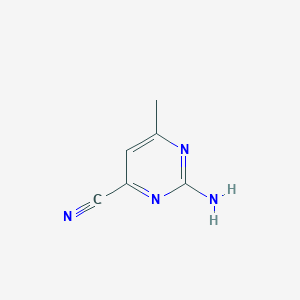
![4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B187787.png)
![N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B187788.png)
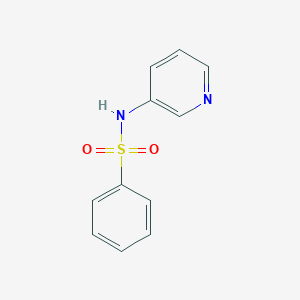
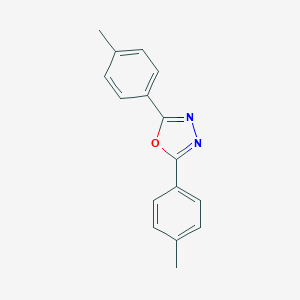
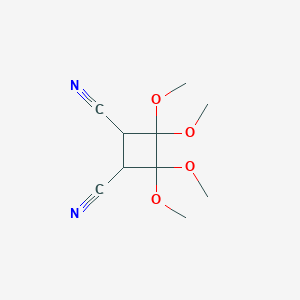
![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B187795.png)
![(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B187796.png)
